molecular formula C13H19N3O B1425524 N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide CAS No. 1016780-05-4

N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide

Cat. No.: B1425524
CAS No.: 1016780-05-4
M. Wt: 233.31 g/mol
InChI Key: AAZWKAPUIFMKEH-UHFFFAOYSA-N
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Description

N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide is a chemical compound with the molecular formula C13H19N3O. It is known for its potential therapeutic effects and has gained significant attention in the field of medical research. The compound is also referred to as a PHD2 inhibitor, which indicates its role in inhibiting prolyl hydroxylase domain-containing protein 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide typically involves the reaction of 2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems, particularly in inhibiting prolyl hydroxylase domain-containing protein 2.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide involves the inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2). This inhibition leads to the stabilization of hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels. By stabilizing HIFs, the compound can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide: Similar in structure but with a pyridine ring instead of a benzene ring.

    N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide: Similar structure with a different position of the hydroxyl group.

Uniqueness

N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide is unique due to its specific inhibition of PHD2 and its potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medical research.

Properties

IUPAC Name

N'-hydroxy-2-(piperidin-1-ylmethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZWKAPUIFMKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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